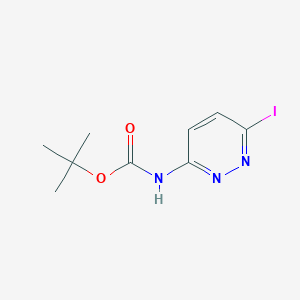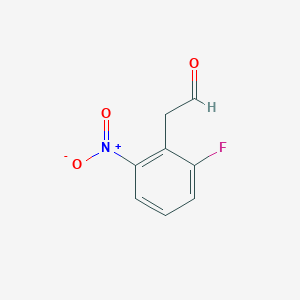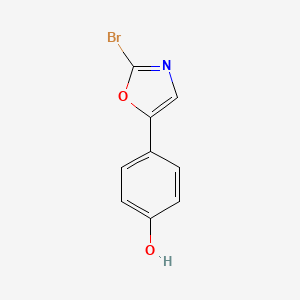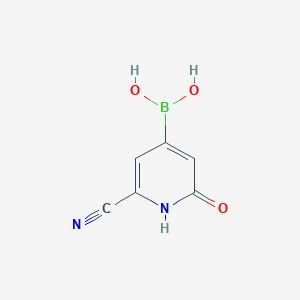
(2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including thioureido, silyl ether, and quinoline moieties, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thioureido group: This can be achieved by reacting an amine with an isothiocyanate under mild conditions.
Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Coupling with the quinoline moiety: This step typically involves a nucleophilic substitution reaction where the quinoline derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.
化学反応の分析
Types of Reactions
(2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide: can undergo various types of chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioureido group would yield sulfonyl derivatives, while reduction of the quinoline moiety would yield partially or fully hydrogenated quinoline derivatives.
科学的研究の応用
(2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with biological macromolecules, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds to (2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide include other thioureido and quinoline derivatives. These compounds share some structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
特性
分子式 |
C49H53F6N5O3SSi |
|---|---|
分子量 |
934.1 g/mol |
IUPAC名 |
(2S,3R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3-[tert-butyl(diphenyl)silyl]oxy-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]butanamide |
InChI |
InChI=1S/C49H53F6N5O3SSi/c1-7-31-29-60-23-21-32(31)24-42(60)44(39-20-22-56-41-19-18-36(62-6)28-40(39)41)58-45(61)43(59-46(64)57-35-26-33(48(50,51)52)25-34(27-35)49(53,54)55)30(2)63-65(47(3,4)5,37-14-10-8-11-15-37)38-16-12-9-13-17-38/h7-20,22,25-28,30-32,42-44H,1,21,23-24,29H2,2-6H3,(H,58,61)(H2,57,59,64)/t30-,31+,32+,42+,43+,44+/m1/s1 |
InChIキー |
ZOXMDKPNTQOQHC-WSZTVZCESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
正規SMILES |
CC(C(C(=O)NC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)











